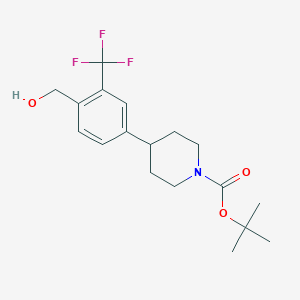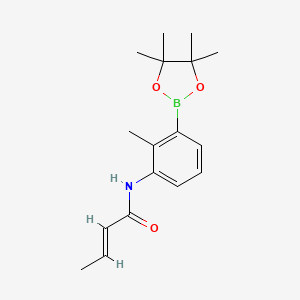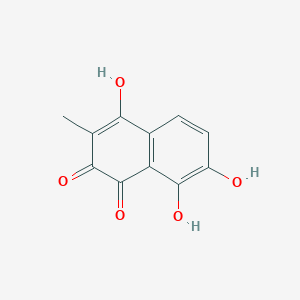
dioncoquinone B
説明
Dioncoquinone B is a type of naphthoquinone, which are compounds that have garnered much attention in the scientific community due to their pharmacological properties . It is a natural organic compound derived from naphthalene . Dioncoquinone B has been isolated from the callus culture of the tropical liana Triphyophyllum peltatum .
Synthesis Analysis
Epoxide 2b is an analog of the synthetic intermediate 2a en route to the polyketide-derived antitumoral naphthoquinone dioncoquinone B . The synthesis of dioncoquinone B and related compounds has been explored in various studies .Molecular Structure Analysis
The molecular structure of dioncoquinone B is influenced by the variable properties on the chemical level, such as molecular structure, functional groups, and degradation . The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
The chemistry of dioncoquinone B contributes to its interaction with biological environments . The quinone ring in its structure is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of dioncoquinone B are naturally different for every material or combination of materials . These properties are primarily related to the variable properties on the chemical level .科学的研究の応用
Anti-Tumoral Activities
Dioncoquinone B, a natural naphthoquinone product, has shown promising anti-tumoral activities. Specifically, it has demonstrated significant activity against Leishmania major and multiple myeloma cells without notable toxicity toward normal blood cells. Its effective concentrations against multiple myeloma cell lines were comparable to melphalan, a standard therapy agent for B cell lymphoma and multiple myeloma. These findings emerged from both the total synthesis of dioncoquinone B and the isolation of its analogs from plant cell cultures. A structure-activity relationship (SAR) study indicated that the hydroxy groups at specific positions are crucial for its improved anti-tumoral activities and decreased cytotoxicities (Bringmann et al., 2011).
Synthetic Approach
A convenient synthetic approach to dioncoquinone B and related compounds, including ancistroquinones B and C, has been developed. This strategy utilizes readily available reagents and provides a preparative synthesis pathway for various biologically active naphthoquinones (Khmelevskaya & Pelageev, 2019).
Antitumoral and Antileishmanial Properties
Another study isolated new natural naphthoquinones, including dioncoquinones A and B, from cell cultures of certain plant species. These compounds exhibited specific activity against Leishmania major and induced apoptosis in human tumor cells derived from B cell malignancies. Interestingly, they did not show significant toxicity towards normal peripheral mononuclear blood cells (Bringmann et al., 2008).
Epoxides Related to Dioncoquinone B
Research on epoxide analogs of dioncoquinone B found that these compounds, particularly epoxide 2b, induced strong apoptosis in multiple myeloma cells at concentrations lower than dioncoquinone B and related analogs, without significant toxicity against normal blood cells. The study suggests different structure-activity relationships for these epoxides compared to the naphthoquinones (Cheng et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
4,7,8-trihydroxy-3-methylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-4-8(13)5-2-3-6(12)10(15)7(5)11(16)9(4)14/h2-3,12-13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWUAYRVOYZNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C=C2)O)O)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dioncoquinone B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




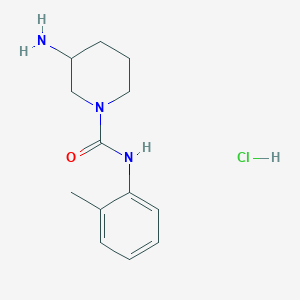
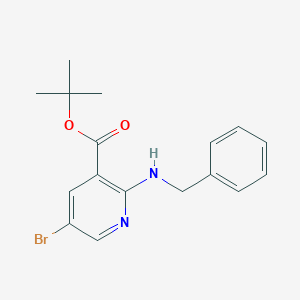
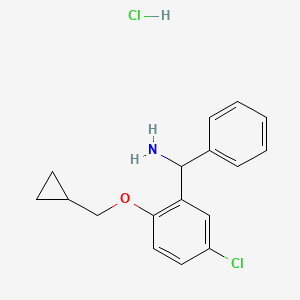
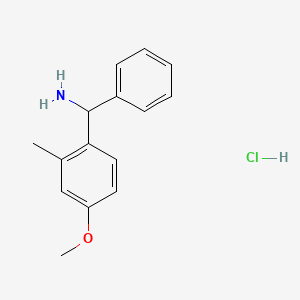
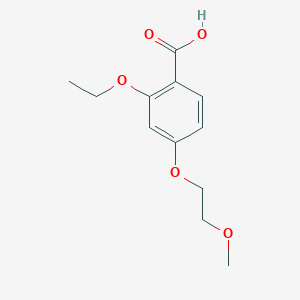
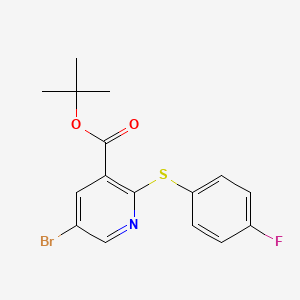
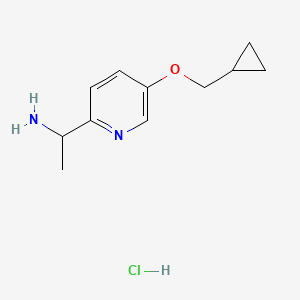
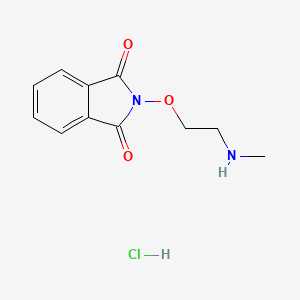

![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

